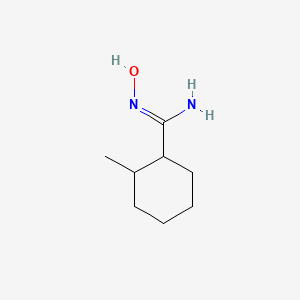

N'-Hydroxy-2-methylcyclohexane-1-carboximidamide

Description

N'-Hydroxy-2-methylcyclohexane-1-carboximidamide is a carboximidamide derivative characterized by a cyclohexane backbone substituted with a methyl group at position 2 and a hydroxyimino (-NHOH) functional group.

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N'-hydroxy-2-methylcyclohexane-1-carboximidamide |

InChI |

InChI=1S/C8H16N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h6-7,11H,2-5H2,1H3,(H2,9,10) |

InChI Key |

SFMGKSVWBXOMOV-UHFFFAOYSA-N |

Isomeric SMILES |

CC1CCCCC1/C(=N/O)/N |

Canonical SMILES |

CC1CCCCC1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-methylcyclohexane-1-carboximidamide typically involves the reaction of 2-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide compound .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: N’-Hydroxy-2-methylcyclohexane-1-carboximidamide can undergo oxidation reactions to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions, particularly at the hydroxy or carboximidamide groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives at the hydroxy or carboximidamide groups.

Scientific Research Applications

N’-Hydroxy-2-methylcyclohexane-1-carboximidamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboximidamide groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several carboximidamides and hydroxamic acids, as outlined below:

Physicochemical Properties

- Molecular Weight : Estimated at ~169.22 g/mol (based on C₈H₁₅N₂O).

- Solubility: Likely polar due to the hydroxyimino group, but reduced water solubility compared to non-cyclic analogs (e.g., N'-Hydroxyoctanamide) due to the hydrophobic cyclohexane ring .

- Stability: Hydroxyimino groups are prone to oxidation, necessitating inert storage conditions, as seen in analogs like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide .

Biological Activity

N'-Hydroxy-2-methylcyclohexane-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and patents.

Molecular Formula : CHNO

Chemical Structure : The compound features a cyclohexane ring substituted with a hydroxyl group and an imidamide functional group, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may play a role in disease processes such as cancer and inflammation. For instance, it has been suggested to inhibit urokinase-type plasminogen activator (uPA), an enzyme involved in tumor metastasis and angiogenesis .

- Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress, a factor in many chronic diseases .

Cytotoxicity Assays

Various assays have been employed to evaluate the cytotoxic effects of this compound on different cell lines:

- MTT Assay : This assay measures cell viability by assessing mitochondrial activity. Preliminary results suggest that the compound exhibits dose-dependent cytotoxicity against certain cancer cell lines.

- Colony Formation Assay : Used to evaluate the long-term effects of the compound on cell proliferation and survival. Results indicated a significant reduction in colony formation at higher concentrations.

| Assay Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| MTT | HeLa | 25 | Dose-dependent cytotoxicity |

| Colony Formation | MCF-7 | 30 | Significant reduction in colonies |

| Scratch Assay | A549 | 20 | Impaired cell migration |

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory effects have been evaluated through:

- Nitric Oxide Production Assay : The inhibition of nitric oxide production in macrophages was observed, suggesting anti-inflammatory potential.

- Cytokine Release Assay : Decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) were noted upon treatment with the compound.

Case Studies

In a recent study published in Phytomedicine, researchers investigated the effects of this compound on inflammatory bowel disease models. The results demonstrated that treatment led to significant reductions in inflammation markers and improved histological scores compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.